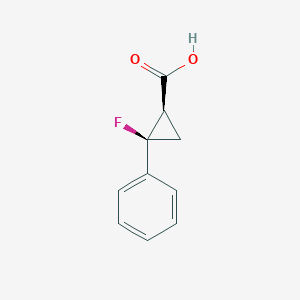
rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, enantioselective synthesis methods are employed to obtain the desired stereoisomer with high purity .
化学反应分析
Types of Reactions: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .
科学研究应用
rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .
相似化合物的比较
- rel-(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- rel-(1R,2R)-1-amino-2-phenylcyclobutanecarboxylic acid
Comparison: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with trifluoromethyl or amino groups, in terms of reactivity and biological activity .
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10+/m1/s1 |
InChI 键 |
ULOVTWLQHAOUKT-SCZZXKLOSA-N |
手性 SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)F)C(=O)O |
规范 SMILES |
C1C(C1(C2=CC=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


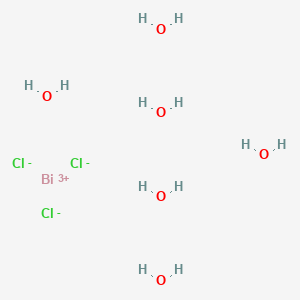
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
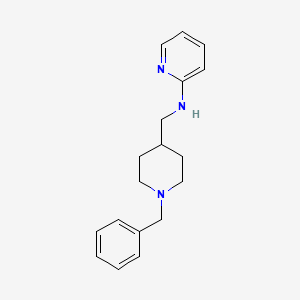
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
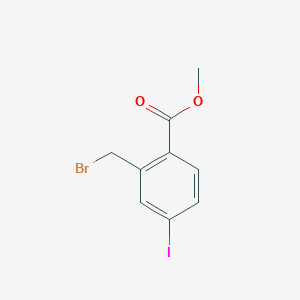
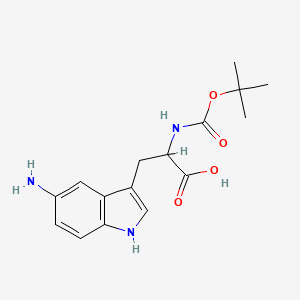
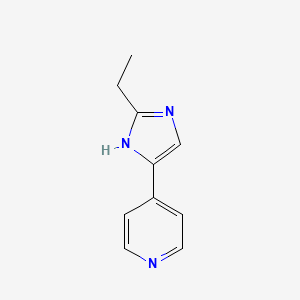
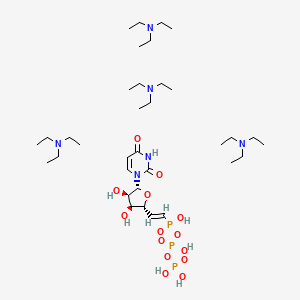
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
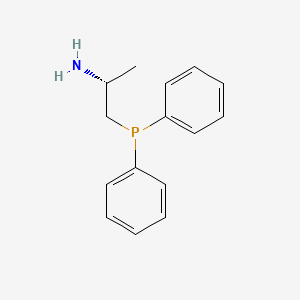
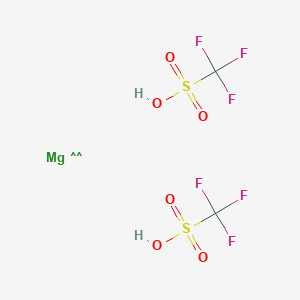

![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)
